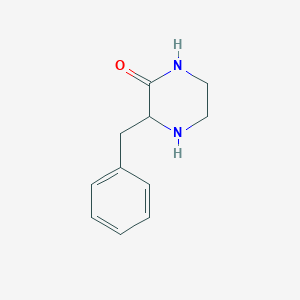
5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H13FN2O5 and its molecular weight is 368.32. The purity is usually 95%.
BenchChem offers high-quality 5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrroles and Heterocycles as Kinase Inhibitors
Research on pyrroles and other heterocycles has identified these compounds as potent inhibitors of p38 kinase, a protein involved in inflammatory processes and disease states. For instance, the study by de Laszlo et al. (1998) on furans and pyrroles highlighted their role in reducing secondary paw swelling in rat models of arthritis, indicating potential applications in anti-inflammatory therapies (S. D. de Laszlo et al., 1998).
Decarboxylative Fluorination of Heteroaromatics
The work by Yuan, Yao, and Tang (2017) on the decarboxylative fluorination of electron-rich heteroaromatics, including furans, showcases a method for synthesizing fluorinated compounds. This process is crucial for creating building blocks used in pharmaceuticals and agrochemicals due to the impact of fluorination on the biological activity and stability of molecules (Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives, as explored by Selvam et al. (2012), demonstrate significant antinociceptive and anti-inflammatory activities. This research underlines the therapeutic potential of such heterocyclic compounds in managing pain and inflammation, providing a foundation for developing new analgesic and anti-inflammatory drugs (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, M. Ali, 2012).
Synthesis and Reactivity of Heterocyclic Compounds
The synthesis and reactivity of heterocyclic compounds, including furan- and pyrrole-derived molecules, are of significant interest for developing novel organic materials and drugs. Studies, such as those by Gein and Mar'yasov (2015), contribute to understanding the chemical behavior of these compounds under various conditions, facilitating the design of new molecules with desired properties (V. L. Gein, M. Mar'yasov, 2015).
Fluorinated Heteroaromatics in Material Science
The incorporation of fluorine atoms into heteroaromatic compounds, such as those involving furan and pyrrole rings, can significantly alter the electronic properties of materials. This modification has implications for the development of advanced materials with specific optical, electronic, or biological functionalities. The research by Li et al. (2008) on fluorophenyl-furan compounds underscores the role of fluorination in adjusting molecular properties for material science applications (Ying Li, Yong-qiang Ma, Zi-Ning Cui, Xinling Yang, Yun Ling, 2008).
特性
IUPAC Name |
2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O5/c1-10-9-14(21-27-10)22-16(11-5-2-3-6-12(11)20)15(18(24)19(22)25)17(23)13-7-4-8-26-13/h2-9,16,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUQHXOYVUMVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2617570.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2617571.png)
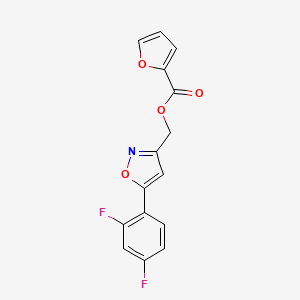
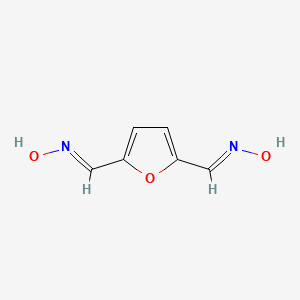

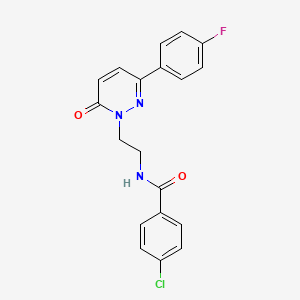

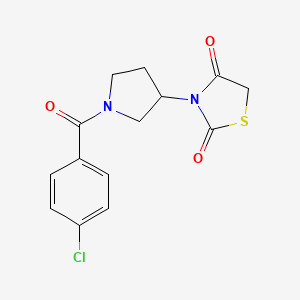

![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2617586.png)
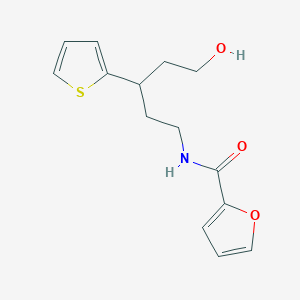
![7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2617588.png)
![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)
